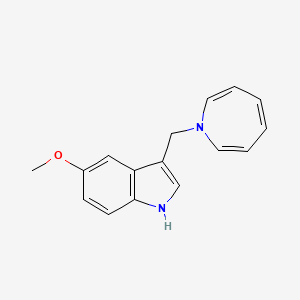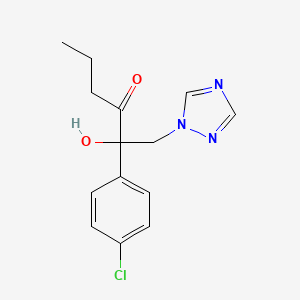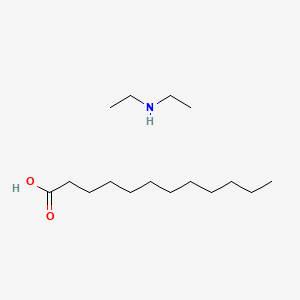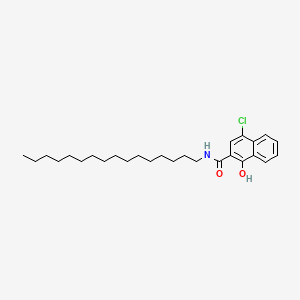
Indole, 3-(1H-azepinylmethyl)-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 3-(1H-azepinylmethyl)-5-methoxy- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The specific structure of Indole, 3-(1H-azepinylmethyl)-5-methoxy- includes an azepine ring (a seven-membered nitrogen-containing ring) attached to the indole core, along with a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(1H-azepinylmethyl)-5-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the azepine ring and the methoxy group. The key steps include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Azepine Ring: The azepine ring can be introduced via a nucleophilic substitution reaction, where a suitable azepine precursor reacts with the indole core.
Methoxylation: The methoxy group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy donor reacts with the indole core under acidic conditions.
Industrial Production Methods
Industrial production of Indole, 3-(1H-azepinylmethyl)-5-methoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Indole, 3-(1H-azepinylmethyl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
Indole, 3-(1H-azepinylmethyl)-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Indole, 3-(1H-azepinylmethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- Indole, 3-(1H-azepinylmethyl)-5-carbonitrile
- Indole, 3-(1H-azepinylmethyl)-5-nitro-
- Indole, 3-(1H-azepinylmethyl)-5-hydroxy-
Uniqueness
Indole, 3-(1H-azepinylmethyl)-5-methoxy- is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the azepine ring provides structural diversity, allowing for unique interactions with biological molecules.
Properties
CAS No. |
101832-85-3 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(azepin-1-ylmethyl)-5-methoxy-1H-indole |
InChI |
InChI=1S/C16H16N2O/c1-19-14-6-7-16-15(10-14)13(11-17-16)12-18-8-4-2-3-5-9-18/h2-11,17H,12H2,1H3 |
InChI Key |
DPEFGBYQSYIHOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CN3C=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















